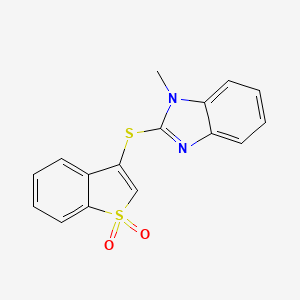
3-(1-Methylbenzimidazol-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE ist eine komplexe organische Verbindung, die zur Klasse der Benzimidazolderivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausführlich auf ihre potenziellen therapeutischen Anwendungen untersucht .
Herstellungsmethoden
Die Synthese von 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE beinhaltet typischerweise die Kondensation von 1-Methyl-1,3-Benzodiazol mit Benzothiophen-1,1-dion unter spezifischen Reaktionsbedingungen. Die Reaktion wird in der Regel in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erzielen.
Chemische Reaktionsanalyse
Diese Verbindung unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Sie kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu entsprechenden Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es werden laufend Forschungen betrieben, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu den gewünschten biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Ziel ab .
Vorbereitungsmethoden
The synthesis of 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE typically involves the condensation of 1-methyl-1,3-benzodiazole with benzothiophene-1,1-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören andere Benzimidazolderivate wie:
- 2-[(1H-Benzimidazol-1-yl)-methyl]benzoesäure
- Phenoxymethybenzoimidazolderivate
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren biologischen Aktivitäten und Anwendungen unterscheiden. Die Einzigartigkeit von 3-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]-1??-BENZOTHIOPHENE-1,1-DIONE liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen .
Eigenschaften
Molekularformel |
C16H12N2O2S2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
3-(1-methylbenzimidazol-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C16H12N2O2S2/c1-18-13-8-4-3-7-12(13)17-16(18)21-14-10-22(19,20)15-9-5-2-6-11(14)15/h2-10H,1H3 |
InChI-Schlüssel |
JSGKIBVGYPSLMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1SC3=CS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


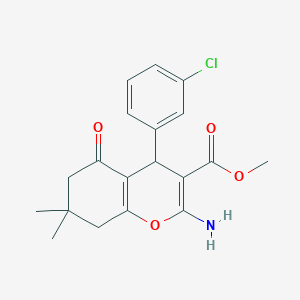
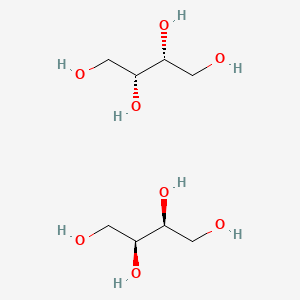
![2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol](/img/structure/B12463210.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
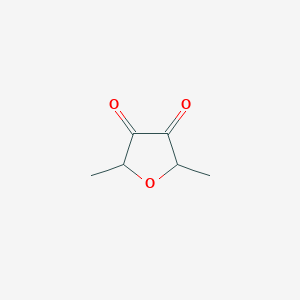
![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)
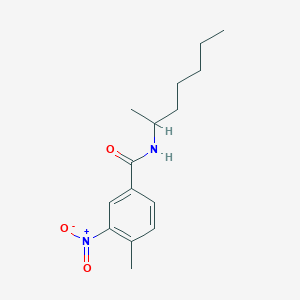

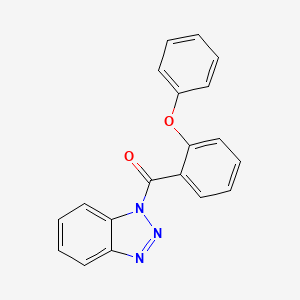
![N-tert-butyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12463257.png)



![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-nitrobenzenesulfonate](/img/structure/B12463275.png)
